Cas no 1699983-58-8 (Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]-)
![Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]- structure](https://ja.kuujia.com/scimg/cas/1699983-58-8x500.png)
Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]- 化学的及び物理的性質
名前と識別子
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- Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]-
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- インチ: 1S/C10H19BrO/c1-9(2)7-12-6-5-10(8-11)3-4-10/h9H,3-8H2,1-2H3
- InChIKey: YAMWWJOSAZDCHY-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(CCOCC(C)C)CC1
Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-676300-1.0g |
1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]cyclopropane |
1699983-58-8 | 1g |
$1458.0 | 2023-05-24 | ||
Enamine | EN300-676300-0.05g |
1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]cyclopropane |
1699983-58-8 | 0.05g |
$1224.0 | 2023-05-24 | ||
Enamine | EN300-676300-0.1g |
1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]cyclopropane |
1699983-58-8 | 0.1g |
$1283.0 | 2023-05-24 | ||
Enamine | EN300-676300-2.5g |
1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]cyclopropane |
1699983-58-8 | 2.5g |
$2856.0 | 2023-05-24 | ||
Enamine | EN300-676300-5.0g |
1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]cyclopropane |
1699983-58-8 | 5g |
$4226.0 | 2023-05-24 | ||
Enamine | EN300-676300-0.25g |
1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]cyclopropane |
1699983-58-8 | 0.25g |
$1341.0 | 2023-05-24 | ||
Enamine | EN300-676300-0.5g |
1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]cyclopropane |
1699983-58-8 | 0.5g |
$1399.0 | 2023-05-24 | ||
Enamine | EN300-676300-10.0g |
1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]cyclopropane |
1699983-58-8 | 10g |
$6266.0 | 2023-05-24 |
Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]- 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]-に関する追加情報
Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]- (CAS No. 1699983-58-8): A Versatile Intermediate in Modern Chemical Synthesis
The compound Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]-, identified by its CAS number 1699983-58-8, represents a fascinating molecule in the realm of organic chemistry. Its unique structure, featuring a cyclopropane ring substituted with a bromomethyl group and an ethyl chain terminated with a 2-methylpropoxy moiety, makes it a valuable intermediate in synthetic chemistry. This introduction delves into the compound's properties, synthesis methods, and its emerging applications in pharmaceutical research and industrial processes.
The cyclopropane ring is a three-membered carbon heterocycle known for its high ring strain and reactivity. This strain makes cyclopropanes highly susceptible to ring-opening reactions, which are exploited in various synthetic pathways. The presence of the bromomethyl group further enhances the reactivity of the molecule, allowing for nucleophilic substitution reactions that can introduce diverse functional groups. The ethyl chain terminated by the 2-methylpropoxy group adds another layer of versatility, influencing solubility and interactions with other molecules.
In recent years, there has been significant interest in cyclopropane-containing compounds due to their potential biological activities. The bromomethyl substituent, in particular, has been utilized to form carbon-carbon bonds efficiently, making it a popular choice in drug discovery and material science. Researchers have leveraged this compound to develop novel pharmaceuticals with enhanced binding affinities and selectivity. For instance, studies have shown that derivatives of this compound exhibit promising antiviral and anti-inflammatory properties.
The synthesis of Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]- typically involves multi-step reactions starting from commercially available precursors. One common approach involves the bromination of cyclopropane followed by nucleophilic substitution with an appropriate ethylating agent. Recent advancements in catalytic systems have improved the efficiency and yield of these reactions, reducing the need for harsh conditions. These improvements align with the growing emphasis on green chemistry principles, where sustainability and environmental impact are prioritized.
The utility of this compound extends beyond pharmaceuticals. In material science, it serves as a building block for polymers and specialty chemicals. The cyclopropane ring can be polymerized or incorporated into larger molecules to create materials with unique mechanical and thermal properties. Additionally, the bromomethyl group allows for further functionalization, enabling the design of complex materials with tailored characteristics.
Recent research has also explored the use of this compound in catalysis. The high reactivity of the cyclopropane ring makes it an excellent substrate for developing new catalysts that facilitate difficult transformations. For example, transition metal-catalyzed ring-opening polymerization of cyclopropanes has been investigated as a means to produce high-performance polymers. These efforts contribute to the development of more efficient synthetic routes and innovative materials.
In conclusion, Cyclopropane, 1-(bromomethyl)-1-[2-(2-methylpropoxy)ethyl]- (CAS No. 1699983-58-8) is a versatile intermediate with broad applications in chemical synthesis. Its unique structure and reactivity make it indispensable in pharmaceutical research, material science, and catalysis. As synthetic methodologies continue to evolve, this compound will undoubtedly play a crucial role in developing new drugs and advanced materials that meet contemporary challenges in science and industry.
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